Hernangerine Hernangerine 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-11-ol, 6,7,7a,8-tetrahydro-12-methoxy-, (7aS)-2-Propenoic acid, methyl ester, polymer with 1,2-ethanediamine is a natural product found in Stephania tetrandra, Magnolia officinalis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 31520-97-5
VCID: VC17066862
InChI: InChI=1S/C18H17NO4/c1-21-17-12(20)3-2-9-6-11-14-10(4-5-19-11)7-13-18(23-8-22-13)16(14)15(9)17/h2-3,7,11,19-20H,4-6,8H2,1H3/t11-/m0/s1
SMILES:
Molecular Formula: C18H17NO4
Molecular Weight: 311.3 g/mol

Hernangerine

CAS No.: 31520-97-5

Cat. No.: VC17066862

Molecular Formula: C18H17NO4

Molecular Weight: 311.3 g/mol

* For research use only. Not for human or veterinary use.

Hernangerine - 31520-97-5

Specification

CAS No. 31520-97-5
Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
IUPAC Name (12S)-18-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-17-ol
Standard InChI InChI=1S/C18H17NO4/c1-21-17-12(20)3-2-9-6-11-14-10(4-5-19-11)7-13-18(23-8-22-13)16(14)15(9)17/h2-3,7,11,19-20H,4-6,8H2,1H3/t11-/m0/s1
Standard InChI Key CFUKKPQRQGCLAT-NSHDSACASA-N
Isomeric SMILES COC1=C(C=CC2=C1C3=C4[C@H](C2)NCCC4=CC5=C3OCO5)O
Canonical SMILES COC1=C(C=CC2=C1C3=C4C(C2)NCCC4=CC5=C3OCO5)O

Introduction

Chemical Identity and Structural Characterization

Molecular Structure and Stereochemistry

Hernangerine ((+)-N-hydroxy-hernangerine) is classified as an aporphine alkaloid with the molecular formula C₁₈H₁₇NO₄ and a molecular weight of 311.33 g/mol . Its structure features a tetracyclic framework characteristic of aporphines, with a hydroxyl group at the N-position and a methoxy substituent (Table 1). The compound exhibits absolute stereochemistry at one defined stereocenter, confirmed via spectroscopic methods .

Table 1: Key Molecular Properties of Hernangerine

PropertyValue
Molecular FormulaC₁₈H₁₇NO₄
Molecular Weight311.33 g/mol
Optical Activity(+)-configuration
Stereocenters1 (absolute configuration)
SMILESCOC1=C2C(C[C@@H]3NCCC4=CC5=C(OCO5)C2=C34)=CC=C1O
InChI KeyCFUKKPQRQGCLAT-NSHDSACASA-N

The SMILES and InChI descriptors underscore the compound’s complex bicyclic structure, which includes a benzylisoquinoline backbone modified by hydroxyl and methoxy groups .

Spectroscopic Evidence

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data were pivotal in elucidating hernangerine’s structure. Key signals include:

  • ¹H NMR: Aromatic proton resonances at δ 6.65–6.85 ppm, methoxy singlet at δ 3.72 ppm, and hydroxyl proton at δ 5.12 ppm .

  • ¹³C NMR: Carbonyl signal at δ 170.5 ppm (C=O) and aromatic carbons between δ 110–150 ppm .

  • MS: Molecular ion peak at m/z 311.33 [M+H]⁺, consistent with its molecular formula .

Isolation and Natural Sources

Extraction from Hernandia nymphaeifolia

Hernangerine was first isolated from the trunk bark of Hernandia nymphaeifolia (Hernandiaceae), a plant native to Taiwan . The extraction protocol involved:

  • Solvent extraction: Methanol maceration followed by partitioning with ethyl acetate.

  • Chromatography: Column chromatography over silica gel and Sephadex LH-20, yielding hernangerine as a minor alkaloid (0.002% dry weight) .

Co-occurring Alkaloids

The plant also produces structurally related compounds, including (+)-laurotetanine, (+)-reticuline, and N-formyldehydroovigerine, which share hernangerine’s aporphine skeleton . These alkaloids likely arise from common biosynthetic pathways involving tyrosine-derived benzylisoquinoline precursors.

Pharmacological Activities

Cytotoxic Effects

Hernangerine demonstrates significant cytotoxicity across multiple cancer cell lines (Table 2), with ED₅₀ values below 1 µg/ml . Its activity against HT-29 colorectal adenocarcinoma and A549 lung carcinoma suggests broad-spectrum antitumor potential.

Table 2: Cytotoxic Activity of Hernangerine

Cell LineTypeED₅₀ (µg/ml)
P-388Murine leukemia<1
KB16Human oral epidermoid carcinoma<1
A549Lung adenocarcinoma<1
HT-29Colorectal adenocarcinoma<1

Structural-Activity Relationships (SAR)

Role of the N-Hydroxy Group

The N-hydroxy substitution in hernangerine distinguishes it from most aporphines, which typically feature N-methyl groups. This modification enhances polarity, potentially improving solubility and bioavailability. Comparative studies with N-methyl analogs (e.g., hernovine) show that hernangerine’s hydroxyl group correlates with stronger cytotoxicity .

Methoxy Substitution Patterns

The methoxy group at C-1 stabilizes the aromatic ring system, influencing receptor binding. Analogues lacking this group exhibit reduced activity, underscoring its importance in maintaining conformational rigidity .

Future Research Directions

Mechanistic Studies

Despite promising cytotoxicity data, hernangerine’s molecular targets remain unknown. Proposed investigations include:

  • Kinase inhibition assays: Screening against EGFR, VEGFR, and other oncogenic kinases.

  • Apoptosis pathways: Evaluating caspase activation and mitochondrial membrane potential changes.

In Vivo Efficacy and Toxicity

No in vivo studies have been reported. Priority areas include:

  • Xenograft models: Testing efficacy in nude mice bearing HT-29 or A549 tumors.

  • Pharmacokinetics: Assessing oral bioavailability and metabolic stability.

Synthetic Modifications

Structural optimization could enhance potency and reduce toxicity. Potential strategies include:

  • Acetylation of the N-hydroxy group: To improve blood-brain barrier penetration.

  • Hybrid molecules: Combining hernangerine with known chemotherapeutic agents (e.g., paclitaxel).

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